molecular formula C8H14N2O B14686266 1-Cyclohex-2-en-1-yl-3-methylurea CAS No. 33024-57-6

1-Cyclohex-2-en-1-yl-3-methylurea

Cat. No.: B14686266
CAS No.: 33024-57-6
M. Wt: 154.21 g/mol
InChI Key: LWBYYQZEHUBFER-UHFFFAOYSA-N
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Description

1-Cyclohex-2-en-1-yl-3-methylurea is a substituted urea derivative characterized by a cyclohexene ring fused to the urea backbone and a methyl group at the N3 position. Substituted ureas are often studied for their hydrogen-bonding capabilities, conformational flexibility, and interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

33024-57-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclohex-2-en-1-yl-3-methylurea

InChI

InChI=1S/C8H14N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H2,9,10,11)

InChI Key

LWBYYQZEHUBFER-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCCC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclohex-2-en-1-yl-3-methylurea can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-amine with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Cyclohex-2-en-1-yl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the urea group, forming new compounds.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclohex-2-en-1-amine and urea.

Scientific Research Applications

1-Cyclohex-2-en-1-yl-3-methylurea has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclohex-2-en-1-yl-3-methylurea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-Cyclohex-2-en-1-yl-3-methylurea, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Substituents Molecular Weight Key Features References
This compound Cyclohexene ring, methyl group Not reported Conformational strain from cyclohexene; potential for dynamic interactions -
1-Cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea Cyclohexyl, indole-ethyl group ~343.45 g/mol Bioactive indole moiety; possible kinase or receptor modulation
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Cyclohexyl, 2-hydroxyphenyl 234.29 g/mol Strong hydrogen-bond donor (phenolic -OH); solubility in polar solvents
3-Cyclohexyl-1-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]urea Cyclohexyl, thiazolidinyl-phenyl 337.44 g/mol Sulfone-containing group; potential anti-inflammatory or enzyme inhibition
1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one Cyclohexenone, azepanone Not reported Ketone functionality; possible use in synthetic intermediates or drug delivery

Key Observations:

Hydrogen-Bonding Capacity: The 2-hydroxyphenyl substituent in 1-Cyclohexyl-3-(2-hydroxyphenyl)urea enhances hydrogen-bond donor strength, improving interactions with polar biological targets compared to the methyl group in the target compound .

Biological Activity :

  • Thiazolidinyl and indole derivatives (e.g., ) are frequently associated with kinase inhibition or anti-diabetic activity, whereas simpler ureas like 1-Cyclohexyl-3-(2-hydroxyphenyl)urea may serve as building blocks for prodrugs or agrochemicals .

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